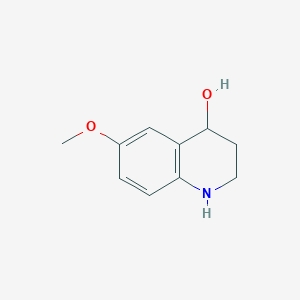

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,6,10-12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKOHPPRCQYVJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937691-90-2 | |

| Record name | 6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of the 6 Methoxy 1,2,3,4 Tetrahydroquinolin 4 Ol Scaffold

Functional Group Interconversions at the Alcohol and Amine Centers

The inherent functionalities of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol—a secondary alcohol and a secondary amine—serve as primary sites for a variety of chemical modifications. These centers allow for controlled oxidation, reduction, alkylation, and acylation reactions to produce a range of derivatives.

Oxidation and Reduction Reactions of the Hydroxyl Group

The secondary alcohol at the C-4 position can be readily oxidized to the corresponding ketone, 6-Methoxy-2,3-dihydroquinolin-4(1H)-one. A suitable method for this transformation is the Oppenauer oxidation, which employs an aluminum alkoxide catalyst, such as aluminum isopropoxide, with a carbonyl compound like acetone (B3395972) serving as the hydride acceptor. wikipedia.orgmychemblog.comchemistnotes.com This method is particularly advantageous as it is highly selective for secondary alcohols and does not interfere with other sensitive functional groups like amines. wikipedia.orgmychemblog.com The reaction conditions are generally mild, often involving heating the substrate in a mixture of acetone and benzene (B151609). wikipedia.org

Conversely, the resulting ketone, 6-Methoxy-2,3-dihydroquinolin-4(1H)-one, can be reduced back to the secondary alcohol. A standard and efficient reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). harvard.edumasterorganicchemistry.com This reduction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com Typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695), the reaction selectively reduces ketones to secondary alcohols. masterorganicchemistry.com For α,β-unsaturated ketones, the addition of cerium(III) chloride (the Luche reduction) can be used to selectively achieve 1,2-reduction of the carbonyl group. masterorganicchemistry.com

N-Alkylation and N-Acylation Reactions

The secondary amine within the tetrahydroquinoline ring is a key site for introducing a wide array of substituents through N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. A one-pot tandem reaction involving the reduction of a quinoline (B57606) precursor followed by reductive alkylation with an aldehyde, catalyzed by arylboronic acid, provides a direct route to N-alkyl tetrahydroquinolines. organic-chemistry.org

N-Acylation: The synthesis of N-acylated derivatives is commonly achieved by reacting the tetrahydroquinoline core with acyl chlorides or acid anhydrides. nih.govacs.org For instance, N-acetylation can be performed to introduce an acetyl group. Studies on related tetrahydroquinoline cores have demonstrated that acylation can be carried out using neat acid anhydride (B1165640) at elevated temperatures (90-120 °C) or with an acyl chloride. nih.govacs.org These reactions are fundamental in modifying the electronic and steric properties of the nitrogen center, which can be crucial for tuning the biological activity of the resulting molecules. nih.gov

Derivatization Strategies for Structural Modification

Beyond simple functional group interconversions, the 6-Methoxy-1,2,3,4-tetrahydroquinoline (B86035) scaffold is extensively used for building more complex molecules through the introduction of various substituents, particularly at the nitrogen atom and by modification of the methoxy (B1213986) group.

Synthesis of N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives

The introduction of aryl groups at the nitrogen atom is a widely employed strategy for generating novel derivatives. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used for this purpose. This reaction enables the formation of a C-N bond between the tetrahydroquinoline nitrogen and an aryl halide or triflate. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the N-arylated product.

Research has shown the successful synthesis of numerous N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives using this method, which has been instrumental in the development of new antitumor agents.

Introduction of Diverse Aromatic and Heteroaromatic Substituents

The versatility of the 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold is further demonstrated by its derivatization with a wide range of aromatic and heteroaromatic systems. Palladium-catalyzed coupling reactions are central to these modifications.

For example, N¹-(6-purinyl)-6-methoxy-1,2,3,4-tetrahydroquinolines have been synthesized by coupling the parent scaffold with 6-chloro-9H-purine in the presence of sodium bicarbonate in refluxing ethanol. Similarly, coupling with halo-quinolines or -isoquinolines using a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand (such as X-phos) and cesium carbonate as a base in toluene (B28343) affords the corresponding N¹-aryl substituted derivatives. These synthetic strategies have led to the discovery of compounds with significant biological activities, including potent tubulin polymerization inhibitors.

| Reactant | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| 6-methoxy-1,2,3,4-tetrahydroquinoline | 2,4-dichloroquinazoline | NaHCO₃, EtOH, reflux | N¹-(2-chloroquinazolin-4-yl) derivative |

| 6-methoxy-1,2,3,4-tetrahydroquinoline | 6-chloro-9H-purine | NaHCO₃, EtOH, reflux | N¹-(6-purinyl) derivative |

| 6-methoxy-1,2,3,4-tetrahydroquinoline | halo-quinoline/isoquinoline | Pd(OAc)₂, X-phos, Cs₂CO₃, toluene | N¹-(quinolyl/isoquinolyl) derivative |

| 6-methoxy-1,2,3,4-tetrahydroquinoline | Aryl Halides (phenyl, naphthyl) | Pd(OAc)₂, BINAP/X-phos, Cs₂CO₃ | N-Aryl derivatives |

Elaboration of the Methoxyl Group for Analogue Generation

The methoxyl group at the C-6 position offers another handle for structural modification, primarily through O-demethylation to yield the corresponding phenol, 1,2,3,4-tetrahydroquinolin-6-ol. This transformation is a key step for creating analogues by subsequent re-alkylation or other functionalizations of the newly formed hydroxyl group.

Common reagents for the cleavage of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) and strong Brønsted acids such as hydrobromic acid (HBr). chem-station.comresearchgate.netmasterorganicchemistry.com

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for ether cleavage. chem-station.comcommonorganicchemistry.com The reaction mechanism involves the formation of a complex between the highly Lewis-acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com The reaction is typically performed in a solvent like dichloromethane, often starting at low temperatures. chem-station.comcommonorganicchemistry.com

Hydrobromic Acid (HBr): Cleavage with 47% HBr involves protonation of the ether oxygen, followed by an Sₙ2 attack of the bromide ion on the methyl group. chem-station.comlibretexts.org This method usually requires heating the substrate with the acid, sometimes with acetic acid as a co-solvent. chem-station.com

Once the 6-hydroxy-1,2,3,4-tetrahydroquinoline is formed, the phenolic hydroxyl group can be used to generate a variety of new analogues through reactions such as O-alkylation with different alkyl halides, allowing for fine-tuning of the molecule's properties.

Ring System Transformations and Skeletal Rearrangements

The 6-methoxy-1,2,3,4-tetrahydroquinoline framework, while relatively stable, can be induced to undergo significant ring system transformations and skeletal rearrangements under specific chemical conditions. These transformations are of interest for the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. Such rearrangements often involve the expansion or contraction of the heterocyclic ring, leading to the formation of new carbocyclic or heterocyclic scaffolds.

A key prerequisite for many of these transformations is the conversion of the 4-hydroxyl group of this compound to a more reactive functional group, such as a ketone. The resulting 6-methoxy-1,2,3,4-tetrahydroquinolin-4-one serves as a versatile intermediate for various skeletal rearrangement reactions. Two notable examples of such transformations are the Beckmann rearrangement and the Schmidt reaction, both of which can lead to the expansion of the six-membered nitrogen-containing ring to a seven-membered lactam structure.

Beckmann Rearrangement of the Corresponding 4-Oxime

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime to an amide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comillinois.edu In the context of the 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold, the corresponding 4-ketone can be converted to its oxime derivative, 6-methoxy-1,2,3,4-tetrahydroquinolin-4-one oxime. Treatment of this oxime with an acid catalyst, such as polyphosphoric acid or sulfuric acid, is expected to induce a skeletal rearrangement.

The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, with simultaneous expulsion of water. For a cyclic ketoxime like that derived from 6-methoxy-1,2,3,4-tetrahydroquinolin-4-one, this rearrangement would result in the insertion of the nitrogen atom into the carbocyclic portion of the tetrahydroquinoline ring system, leading to the formation of a seven-membered lactam, specifically a derivative of 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one. The regioselectivity of the migration (i.e., which of the two carbon atoms adjacent to the oxime carbon migrates) is determined by the stereochemistry of the oxime.

Schmidt Reaction of the Corresponding 4-Ketone

The Schmidt reaction provides an alternative pathway for the ring expansion of cyclic ketones to lactams. nih.gov This reaction involves the treatment of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. When applied to 6-methoxy-1,2,3,4-tetrahydroquinolin-4-one, the Schmidt reaction would be expected to yield a 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2,5-dione derivative.

The reaction mechanism is initiated by the protonation of the ketone, followed by the nucleophilic addition of hydrazoic acid to the carbonyl carbon. Subsequent dehydration leads to an iminodiazonium ion, which then undergoes rearrangement with the expulsion of dinitrogen gas. This rearrangement involves the migration of one of the alpha-carbons to the nitrogen atom, resulting in a ring-expanded nitrilium ion. The subsequent addition of water and tautomerization leads to the final lactam product.

A notable example from the literature that demonstrates the feasibility of this type of transformation is the synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones from 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-diones via a Schmidt reaction. nih.gov This transformation highlights the utility of the Schmidt reaction for the synthesis of benzazepine derivatives, a class of compounds with recognized pharmacological importance. nih.gov

The following table summarizes a representative Schmidt reaction leading to a ring-expanded product analogous to what would be expected from 6-methoxy-1,2,3,4-tetrahydroquinolin-4-one.

| Starting Material | Reagents | Product | Reference |

| 5,6,7,8-Tetrahydro-2-methoxynaphthalene-1,4-dione | NaN₃, H₂SO₄ | 6,7,8,9-Tetrahydro-3-methoxy-1H-1-benzazepine-2,5-dione | nih.gov |

This reaction demonstrates a skeletal rearrangement where the six-membered carbocyclic ring of the tetrahydronaphthalene system is expanded to a seven-membered azepine ring, a transformation directly analogous to the potential ring expansion of the 6-methoxy-1,2,3,4-tetrahydroquinolin-4-one scaffold.

Spectroscopic and Chromatographic Methodologies for Research Scale Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol, both ¹H and ¹³C NMR are critical for confirming the carbon skeleton and determining the relative stereochemistry of the chiral center at C4.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemical arrangement of protons. In a typical ¹H NMR spectrum of this compound, distinct signals for the aromatic, methoxy (B1213986), and aliphatic protons of the tetrahydroquinoline core would be expected. The aromatic protons would appear as a set of coupled signals in the downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methoxy group protons would present as a sharp singlet, typically around 3.8 ppm. The protons on the heterocyclic ring would exhibit more complex splitting patterns due to diastereotopicity and spin-spin coupling. The proton at C4, being attached to a carbon bearing a hydroxyl group, would resonate at a characteristic chemical shift. The coupling constants between the C4 proton and the adjacent methylene (B1212753) protons at C3 would be crucial for deducing the conformation of the heterocyclic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound would show distinct signals for the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the tetrahydroquinoline ring. The carbon atom C4, bonded to the hydroxyl group, would have a characteristic chemical shift in the range of 60-70 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the complete connectivity of the molecule. For instance, HMBC correlations between the methoxy protons and the aromatic C6 carbon would confirm the position of the methoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 3.2 - 3.4 (m) | 42.5 |

| H-3 | 1.8 - 2.0 (m) | 35.8 |

| H-4 | 4.6 - 4.8 (t) | 65.2 |

| H-5 | 6.6 - 6.7 (d) | 114.8 |

| H-7 | 6.5 - 6.6 (dd) | 115.3 |

| H-8 | 6.8 - 6.9 (d) | 112.1 |

| 6-OCH₃ | 3.7 - 3.8 (s) | 55.4 |

| NH | Variable | - |

| OH | Variable | - |

| C-4a | - | 141.2 |

| C-6 | - | 152.0 |

| C-8a | - | 122.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.

Mass Spectrometry (MS) Applications in Characterization and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₁₀H₁₃NO₂). uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 179. The fragmentation pattern would likely involve the loss of a water molecule from the 4-ol group, leading to a significant peak at m/z 161. Further fragmentation could involve the loss of a methyl group from the methoxy substituent or cleavage of the heterocyclic ring.

Predicted mass spectrometry data indicates a monoisotopic mass of 179.09464 Da. uni.lu The predicted collision cross-section data for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be valuable for more advanced mass spectrometry analyses. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z |

| [M+H]⁺ | 180.10192 |

| [M+Na]⁺ | 202.08386 |

| [M-H]⁻ | 178.08736 |

| [M+H-H₂O]⁺ | 162.09190 |

Source: PubChemLite CID 23008907 uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group and the N-H stretching of the secondary amine. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would be observed in the 1500-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the methoxy group and the alcohol would be expected in the 1000-1300 cm⁻¹ range.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| N-H Stretch (Amine) | 3300 - 3500 (moderate) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-O Stretch (Ether & Alcohol) | 1000 - 1300 |

Advanced Chromatographic Techniques for Separation and Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly relevant for a compound like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a pH modifier to ensure the compound is in a single ionic form. Detection could be achieved using a UV detector, set to a wavelength where the aromatic chromophore exhibits maximum absorbance.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While the hydroxyl group in this compound might reduce its volatility, GC analysis could be possible, potentially after derivatization to a more volatile silyl (B83357) ether. GC coupled with a mass spectrometer (GC-MS) would provide both separation and structural identification capabilities.

The choice between HPLC and GC would depend on the specific analytical goals, such as purity determination, quantification, or preparative separation. For purity analysis, HPLC with a diode-array detector (DAD) can provide information about the presence of impurities by examining the UV-Vis spectra across the chromatographic peak.

Theoretical and Computational Studies of 6 Methoxy 1,2,3,4 Tetrahydroquinolin 4 Ol and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk It is widely applied to predict the geometries, energies, and spectroscopic properties of molecules, offering a balance between accuracy and computational cost. core.ac.uk For tetrahydroquinoline derivatives, DFT calculations are crucial for understanding their fundamental electronic properties and stability.

Research on related quinoline (B57606) structures frequently employs DFT methods, such as the B3LYP functional combined with basis sets like 6-311G(d) or 6-311+G(**), to optimize molecular geometries and predict thermodynamic stability. scirp.orgnih.gov These calculations determine key parameters like reaction enthalpies (ΔrH) and free enthalpies (ΔrG), which can reveal the equilibrium dynamics between different tautomers or isomers. scirp.orgresearchgate.net For instance, theoretical studies on quinolin-4-one derivatives have used DFT to show that ketone forms are generally less reactive than their enol counterparts. scirp.org

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental descriptors of a molecule's chemical reactivity and kinetic stability. A larger energy gap typically implies higher stability and lower chemical reactivity. researchgate.net This analysis helps in predicting how molecules like 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol might behave in chemical reactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for Quinoline Analogs

| Parameter | Description | Typical Calculated Value Range |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -7.0 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (E_LUMO - E_HOMO); indicates chemical stability. | 3.5 to 5.0 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 1.5 to 4.0 Debye |

Note: The values in this table are illustrative and based on findings from related quinoline and tetrahydroquinoline structures. Actual values for this compound would require specific calculation.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein or nucleic acid. science.gov These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through a scoring function. For analogs of this compound, studies have explored their potential as inhibitors for various protein targets, including the sigma-2 receptor and the mammalian target of rapamycin (B549165) (mTOR). nih.govmdpi.com In these studies, the tetrahydroquinoline scaffold is evaluated for its ability to form key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of the target protein. mdpi.comnih.gov

Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time. biotechrep.ir A simulation of 50 to 100 nanoseconds can provide insights into the dynamic behavior of the complex in a solvated environment. nih.gov Key metrics are analyzed to validate the docking results:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time. A stable RMSD value for the complex suggests a stable binding mode. biotechrep.ir

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, helping to identify flexible or rigid regions of the protein upon ligand binding.

These simulations can confirm whether the interactions predicted by docking, such as hydrogen bonds, are maintained throughout the simulation, thereby strengthening the case for the compound's potential biological activity. nih.gov

Table 2: Representative Data from a Hypothetical Molecular Docking and Dynamics Study

| Parameter | Description | Example Finding |

| Protein Target | The biological macromolecule being investigated. | Sigma-2 Receptor |

| Docking Score | An estimation of binding affinity. | -9.5 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming bonds with the ligand. | ASP56, TYR103 |

| Types of Interactions | The nature of the chemical bonds formed. | Hydrogen bonds, π-π stacking |

| MD Simulation Time | The duration of the stability analysis. | 100 ns |

| Average RMSD | The average deviation of the ligand-protein complex. | 2.1 Å |

Note: This table presents hypothetical data based on computational studies of analogous compounds to illustrate the typical outputs of such an analysis. nih.govnih.gov

In Silico Prediction of Molecular Interactions and Reactivity Profiles

In silico methods provide a comprehensive profile of a molecule's likely chemical behavior and interactions without the need for laboratory experiments. data.gov These predictions range from fundamental chemical reactivity to complex interactions with biological systems.

The reactivity of the tetrahydroquinoline scaffold can be effectively predicted using DFT calculations. researchgate.net The distribution of the HOMO and LUMO orbitals, for instance, can identify the most probable sites for electrophilic and nucleophilic attack. researchgate.net A practical application of this was demonstrated in a theoretical and experimental study on the nitration of N-protected tetrahydroquinoline, where DFT calculations successfully predicted that the reaction would be highly regioselective, favoring nitration at the 6-position. researchgate.net

Beyond predicting reactions with simple reagents, computational methods can also forecast interactions with biological molecules. For example, studies on related methoxy-quinolines have investigated their potential to form covalent adducts with endogenous nucleophiles like glutathione. researchgate.net Such displacement reactions, where a thiol group displaces a part of the molecule, represent a specific type of chemical reactivity that can be predicted and understood through computational analysis. researchgate.net Furthermore, general physicochemical properties crucial for a molecule's behavior in biological systems, such as lipophilicity (calculated as cLogP), can be estimated using cheminformatics software. mdpi.com

Table 3: Predicted Reactivity and Interaction Profile for Tetrahydroquinoline Analogs

| Property | Prediction Method | Relevance | Example Finding |

| Regioselectivity | DFT (FMO Analysis) | Predicts the site of chemical reactions like nitration or halogenation. | Preferential reaction at the C6 position of the aromatic ring. researchgate.net |

| Susceptibility to Nucleophilic Attack | DFT, Reactivity Descriptors | Identifies electrophilic sites on the molecule. | Potential for thiol displacement at the methoxy-substituted carbon. researchgate.net |

| Lipophilicity (cLogP) | Cheminformatics Software | Influences solubility, absorption, and membrane permeability. | Calculated cLogP values for some analogs are high, suggesting lipophilic character. mdpi.com |

Conformational Analysis and Energy Landscapes of the Tetrahydroquinoline Ring System

The 1,2,3,4-tetrahydroquinoline (B108954) scaffold contains a saturated six-membered ring fused to a benzene (B151609) ring. This saturated portion is not planar and can adopt several different three-dimensional shapes, or conformations. rsc.org Understanding the preferred conformation and the energy required to switch between different shapes is crucial, as the conformation often dictates the molecule's biological activity.

High-level quantum chemistry calculations, such as Møller-Plesset perturbation theory (MP2), have been used to perform detailed conformational analyses of the tetrahydroquinoline ring system. rsc.org Such studies have revealed that the molecule can exist in multiple stable conformations, which often come in pairs of energetically identical enantiomers (mirror images). rsc.org

The analysis produces an energy landscape that maps the relative energies of these conformers and the transition states that separate them. For the parent tetrahydroquinoline molecule, calculations have shown that different conformers are separated by a relatively low energy barrier. rsc.org This low barrier suggests that under certain conditions, less stable conformers can easily convert, or relax, into the most stable, lowest-energy conformation. rsc.org Consequently, the molecule is most likely to be observed experimentally in its lowest energy state. For this compound, the puckering of the tetrahydro-ring, along with the orientation of the hydroxyl and methoxy (B1213986) groups, would define its conformational landscape.

Table 4: Illustrative Conformational Analysis of the Tetrahydroquinoline Ring

| Conformer | Description | Relative Energy (kJ/mol) | Population at 298 K |

| Twisted-Equatorial | A twisted ring with the N-H bond in an equatorial position. | 0 (Most Stable) | High |

| Twisted-Axial | A twisted ring with the N-H bond in an axial position. | ~ 1-3 kJ/mol higher | Moderate |

| Envelope | A conformation where one atom is out of the plane of the other five. | Higher energy | Low |

Note: This table is based on findings for the parent 1,2,3,4-tetrahydroquinoline and serves as an illustrative example of the data obtained from conformational analysis. rsc.org

Investigations into Molecular and Cellular Mechanisms of Biological Interactions of 6 Methoxy 1,2,3,4 Tetrahydroquinolin 4 Ol Derivatives

Exploration of Tubulin Polymerization Inhibition Mechanisms at a Molecular Level

Derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) have been identified as a novel class of tubulin polymerization inhibitors. nih.gov Microtubules, dynamic polymers of α- and β-tubulin, are crucial for forming the mitotic spindle during cell division, making them a key target for anticancer drug development. nih.gov These derivatives disrupt microtubule dynamics, a mechanism shared by established antitumor drugs. nih.gov

A significant body of research demonstrates that N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives exert their biological effects by targeting the colchicine (B1669291) binding site (CS) on β-tubulin. nih.govnih.gov By occupying this site, these small molecules prevent the polymerization of tubulin into microtubules. nih.gov Molecular modeling and competitive binding assays confirm this interaction. For instance, highly active compounds have been shown to potently inhibit the binding of radiolabeled colchicine to tubulin, indicating they share the same binding pocket. nih.govnih.gov Active compounds such as 6b , 6c , 6d , and 6e strongly inhibited colchicine binding, with inhibition rates of 75-99% at a 5 μM concentration. nih.gov This targeted interaction at the colchicine site is a hallmark of this compound class. researchgate.net

The interaction of these derivatives at the colchicine binding site translates directly to the potent inhibition of microtubule formation. This has been quantified in cell-free in vitro assays that measure tubulin assembly. Selected derivatives have demonstrated sub-micromolar or low micromolar IC₅₀ values, indicating high potency. nih.gov

For example, compound 4a was found to inhibit tubulin assembly with an IC₅₀ value of 0.85 μM, which is more potent than the reference vascular-disrupting agent Combretastatin A-4 (CA-4), which had an IC₅₀ of 1.2 μM in the same assay. nih.govnih.gov Similarly, compounds 4b and 4f showed strong inhibitory activity with IC₅₀ values of 1.3 μM. nih.gov Another set of potent analogs, 5f , 6b , 6c , 6d , and 6e , also significantly inhibited tubulin assembly with IC₅₀ values ranging from 0.92 to 1.0 μM. nih.gov

Inhibition of Tubulin Polymerization and Colchicine Binding by Selected Derivatives

| Compound | Tubulin Assembly Inhibition IC₅₀ (μM) | Colchicine Binding Inhibition (% at 5 μM) | Reference |

|---|---|---|---|

| 4a | 0.85 | Inhibited | nih.govnih.gov |

| 4b | 1.3 | Inhibited | nih.gov |

| 4f | 1.3 | Inhibited | nih.gov |

| 5f | 0.92 - 1.0 | 75 - 99% | nih.gov |

| 6b | 0.92 - 1.0 | 75 - 99% | nih.gov |

| 6c | 0.92 - 1.0 | 75 - 99% | nih.gov |

| 6d | 0.92 - 1.0 | 75 - 99% | nih.gov |

| 6e | 0.92 - 1.0 | 75 - 99% | nih.gov |

| CA-4 (Reference) | 1.2 | Not Applicable | nih.gov |

Cellular Antiproliferative Activity Studies in Defined Cell Line Panels (excluding clinical data)

The molecular-level inhibition of tubulin polymerization by 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives leads to potent antiproliferative activity across a range of human tumor cell lines. nih.gov

Extensive testing has been conducted on panels of cell lines, including A549 (lung carcinoma), KB (oral epidermoid carcinoma), and DU145 (prostate cancer). nih.govnih.gov The most active compounds in this class exhibit extremely high cytotoxicity, with GI₅₀ (concentration for 50% growth inhibition) values in the low nanomolar range. nih.govnih.gov For instance, compound 6d displayed GI₅₀ values between 1.5 and 1.7 nM across the tested cell panel. nih.gov Compound 4a also showed potent growth inhibition with GI₅₀ values of 16–20 nM. nih.gov

Antiproliferative Activity (GI₅₀) of Lead Compounds

| Compound | A549 (Lung) | KB (Oral) | KBvin (MDR Oral) | DU145 (Prostate) | Reference |

|---|---|---|---|---|---|

| 4a | 16-20 nM | 16-20 nM | 16-20 nM | 16-20 nM | nih.govnih.gov |

| 6d | 1.5-1.7 nM | 1.5-1.7 nM | 1.5-1.7 nM | 1.5-1.7 nM | nih.gov |

| Paclitaxel (B517696) (Reference) | Noted as less potent than 6d in KBvin | Noted as less potent than 6d in KBvin | Noted as less potent than 6d in KBvin | Noted as less potent than 6d in KBvin | nih.gov |

The disruption of microtubule formation directly impacts cell division, leading to an arrest in the cell cycle. Studies on related compounds with similar mechanisms of action show that they cause cells to accumulate in the G2/M phase of the cell cycle. mdpi.com This arrest is a direct consequence of a dysfunctional mitotic spindle, which prevents the proper segregation of chromosomes and halts mitotic progression. nih.gov For example, chalcone (B49325) derivatives containing methoxy (B1213986) groups have been shown to induce G2/M phase cell cycle arrest in breast cancer cells, which is a key contributor to their anti-proliferative effects. mdpi.com This mechanism is consistent with the effects expected from a tubulin polymerization inhibitor.

A significant limitation of many chemotherapeutic agents is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov A remarkable feature of the N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives is their ability to circumvent this resistance.

Several lead compounds have been tested against the KBvin cell line, a vincristine-resistant line that overexpresses P-gp. nih.gov Compound 4a was found to be fully active against the KBvin cell line, showing that it is not a substrate for the P-gp pump and can effectively kill resistant cancer cells. nih.gov Even more impressively, compound 6d demonstrated significantly higher potency than the widely used drug Paclitaxel, particularly against the drug-resistant KBvin cell line. nih.gov This suggests that these compounds can overcome P-gp-mediated MDR, making them promising candidates for treating resistant cancers. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Systematic structural modifications of the 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold have been performed to elucidate structure-activity relationships (SAR) and optimize for both potency and drug-like properties. nih.govnih.gov

Initial findings identified N-(2′-substituted-quinazol-4′-yl)-6-methoxy-1,2,3,4-tetrahydroquinolines as potent leads. nih.gov Subsequent SAR studies involved modifying both the N-aryl substituent (A-ring) and the piperidine (B6355638) portion (B-ring) of the tetrahydroquinoline core. nih.gov

Key SAR findings include:

The N-aryl substituent is crucial for activity: Modifications to the N-aryl quinazoline (B50416) ring significantly impact antiproliferative potency. For example, replacing the chloro group on the quinazoline ring of a lead compound with other substituents led to the discovery of highly potent analogs like 4a . nih.gov

The 6-methoxy group is important: The presence of the 6-methoxy group on the tetrahydroquinoline scaffold is a common feature among the most active compounds, suggesting it is beneficial for antiproliferative activity. mdpi.com

Substitutions on the quinazoline moiety: The nature of the substituent at the 2'-position of the quinazoline ring influences both potency and physical properties. For example, compound 4a not only exhibited high potency but also had improved water solubility (75 μg/mL), a critical property for drug development. nih.govnih.gov

Molecular Conformation: Molecular docking studies show that these compounds orient themselves within the funnel-shaped colchicine binding pocket, with different substitutions affecting the precise orientation and interaction with hydrophobic residues. researchgate.net

These SAR studies have successfully guided the optimization of this chemical series, leading to the identification of compounds with a good balance of high antitumor potency and favorable drug-like properties. nih.govnih.gov

Influence of Substituent Variations on Molecular Efficacy

The biological activity of tetrahydroquinoline derivatives is highly dependent on the nature and position of their chemical substituents. Structure-activity relationship (SAR) studies on various analogs have provided critical insights into the molecular features that govern their efficacy.

For instance, research into N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines identified them as a novel class of tubulin polymerization inhibitors. nih.gov Structural optimization revealed that extending the aromatic system attached to the nitrogen atom significantly enhances cytotoxic activity against human tumor cell lines. Compounds featuring a quinoline (B57606) or quinazoline ring attached to the tetrahydroquinoline nitrogen exhibited exceptionally high potency, with GI₅₀ values in the nanomolar range, which were significantly more potent than the chemotherapy drug paclitaxel in some assays. nih.gov

In a different context, the introduction of a piperazine (B1678402) fragment to chalcone derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) core was found to be essential for antifungal activity. nih.gov Similarly, studies on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors found that highly electron-withdrawing groups, such as two trifluoromethyl groups on an attached benzamide (B126) moiety, greatly increased cytotoxicity against several cancer cell lines. mdpi.com

Conversely, simple N-alkyl tetrahydroquinoline derivatives, specifically those with C9 to C12 alkyl chains, showed no significant antibiotic or antifungal activity, whereas their fully saturated (perhydroquinoline) counterparts demonstrated high antimycotic potency. nih.gov This highlights that both the core scaffold saturation and the nature of the substituent are critical determinants of the biological effect.

Table 1: Influence of Substituent Variations on the Biological Activity of Tetrahydroquinoline Derivatives

| Core Scaffold | Substituent Variation | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline | A-ring system (e.g., Naphthyl, Quinoline, Quinazoline) | Tubulin Polymerization Inhibition (Anticancer) | Extended aromatic systems (Quinoline, Quinazoline) dramatically increased cytotoxicity (GI₅₀ = 1.5-1.7 nM for compound 6d ). | nih.gov |

| Morpholine-substituted tetrahydroquinoline | 3,5-bis(trifluoromethyl)benzamide | mTOR Inhibition (Anticancer) | Electron-withdrawing trifluoromethyl groups enhanced cytotoxic activity (IC₅₀ = 0.033 µM for compound 10e against A549 cells). | mdpi.com |

| Chalcone-tetrahydroquinoline | Introduction of a piperazine fragment | Antifungal Activity | The piperazine linker was crucial for conferring antifungal properties to the chalcone-tetrahydroquinoline hybrid. | nih.gov |

| N-Alkyl-1,2,3,4-tetrahydroquinoline | C9-C12 alkyl chains on nitrogen | Antimicrobial Activity | Derivatives showed no significant antifungal or antibiotic activity. | nih.gov |

Impact of Chiral Centers on Stereoselectivity in Biological Interactions

Chirality is a fundamental aspect of molecular pharmacology, as the three-dimensional arrangement of atoms can dictate a molecule's interaction with chiral biological targets like enzymes and receptors. nih.gov In chiral drugs, it is common for one enantiomer to be significantly more active or to have a different biological effect than its mirror image. nih.govnih.gov

For the parent compound, 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol, the carbon atom at position 4, which bears the hydroxyl group, is a chiral center. This means the compound exists as a pair of enantiomers. While direct studies comparing the biological activities of the individual enantiomers of this compound have not been reported in the reviewed literature, research on related chiral tetrahydroquinolines underscores the importance of stereochemistry.

A study on 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives synthesized and tested pure enantiomers after finding significant antiproliferative activity with the racemic mixture. nih.gov The results showed a clear stereoselective effect, with the (R)-enantiomer of one derivative, (R)-5a, being the most active compound. It was found to disrupt the cell cycle, induce depolarization of the mitochondrial membrane, and increase cellular reactive oxygen species (ROS) production in A2780 ovarian carcinoma cells. nih.gov This demonstrates that the specific spatial orientation of the substituents is critical for its interaction with cellular targets and subsequent biological response. The exploration of chirality is therefore a crucial strategy for developing more potent and selective kinase inhibitors and other therapeutic agents. nih.gov

Investigation of Other Molecular Targets and Pathways (e.g., enzyme inhibition, antioxidant activity)

Derivatives of 6-Methoxy-1,2,3,4-tetrahydroquinoline have been investigated for their effects on various molecular targets beyond a single mode of action, revealing a broad potential for enzyme inhibition and modulation of oxidative stress.

Enzyme Inhibition: A prominent mechanism of action for this class of compounds is the inhibition of tubulin polymerization. N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been shown to be highly potent inhibitors of tubulin assembly by binding to the colchicine site, thereby disrupting microtubule dynamics, which is a clinically validated anticancer strategy. nih.gov Other tetrahydroquinoline derivatives have been explored as inhibitors of key signaling proteins like mTOR and the drug efflux pump P-glycoprotein (P-gp). mdpi.comnih.govnih.gov

In the context of antifungal activity, related compounds have also shown specific enzyme-targeting mechanisms. For example, N-undecylperhydroquinoline was identified as an inhibitor of Δ8,7-isomerase, an enzyme essential for ergosterol (B1671047) biosynthesis in fungi. nih.govnih.gov Furthermore, certain chalcone derivatives bearing a tetrahydroquinoline moiety act as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. nih.gov

Antioxidant Activity: Several studies have assessed the antioxidant potential of tetrahydroquinoline derivatives. The ability to scavenge free radicals, such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical, is a common measure of this activity. nih.gov The antioxidant capacity is highly dependent on the specific substitution pattern. For instance, one study found that a tetrahydroquinoline derivative with an electronegative chlorine atom exhibited the most potent DPPH scavenging effect, with an IC₅₀ value lower than the standard antioxidant, ascorbic acid. nih.gov The ability of aromatic amines to form stable nitroxyl (B88944) radicals contributes to this potential. nih.gov However, other studies have shown that unsubstituted tetrahydroisoquinoline scaffolds may lack significant antioxidant ability on their own, indicating that derivatization is key to imparting this property. mdpi.com

Evaluation of Antifungal Mechanisms in Fungal Cell Cultures

The search for new antifungal agents is driven by the rise of drug-resistant fungal infections. nih.gov While simple N-alkyl-1,2,3,4-tetrahydroquinolines were found to be inactive, derivatives with more complex substitutions have shown promise and their mechanisms have been explored. nih.govnih.gov

One study of chalcone derivatives containing a 1,2,3,4-tetrahydroquinoline scaffold identified a lead compound, H4, with potent activity against the plant pathogenic fungus Phytophthora capsici. nih.gov Mechanistic investigations revealed that this compound primarily acts on the cell membrane. Furthermore, it was shown to inhibit the activity of succinate dehydrogenase (SDH), a critical mitochondrial enzyme, indicating that its antifungal effect stems from disrupting both membrane integrity and cellular respiration. nih.gov

Another line of research on related N-alkyl perhydroquinolines (which have a saturated quinoline ring system) demonstrated that these compounds act by inhibiting Δ8,7-isomerase, an enzyme in the ergosterol biosynthesis pathway. nih.gov Since ergosterol is a vital component of the fungal cell membrane, its disruption leads to cell death. This mechanism is analogous to that of some established antifungal drugs. The presence of a free hydroxyl group at certain positions can also be important for the antifungal activity of this class of compounds. rsc.org

Table 2: Antifungal Activity and Mechanisms of Tetrahydroquinoline-Related Derivatives

| Derivative Class | Fungal Species | MIC / EC₅₀ | Mechanism of Action | Reference |

|---|---|---|---|---|

| Chalcone-Tetrahydroquinoline (H4 ) | Phytophthora capsici | EC₅₀ = 5.2 µg/mL | Acts on the cell membrane; inhibits mitochondrial SDH enzyme. | nih.gov |

| N-Alkyl Perhydroquinolines | Various fungi | High activity | Inhibits Δ8,7-isomerase in the ergosterol biosynthesis pathway. | nih.govnih.gov |

| Methoxy-substituted Tetrahydroquinolines | Cladosporium cladosporoides | MIC = 13.75 µg/mL | Not specified, but methoxy group was important for activity. | researchgate.net |

| 6-bromo-4-methylquinoline derivative (Compound 5 ) | Dermatophytes | GM = 19.14 µg/mL | Not specified, but showed selective anti-dermatophyte action. | nih.gov |

Study of Anti-Angiogenic Activity via Molecular Signaling Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target for cancer therapy. mdpi.com The inhibition of signaling pathways, particularly the Vascular Endothelial Growth Factor (VEGF) pathway, is a primary strategy for anti-angiogenic drugs. nih.govmdpi.com

While direct studies on the anti-angiogenic properties of this compound are not prominent in the literature, research on structurally related isomers, such as tetrahydroisoquinolines (THIQs), provides valuable insights. Certain synthetic THIQ derivatives have demonstrated potent anti-angiogenic activity. nih.govnih.gov One lead compound, GM-3-121, showed an IC₅₀ of 1.72 µM in an assay measuring the inhibition of VEGF-induced tube formation. nih.gov Molecular docking studies suggest these compounds may interact with and inhibit VEGF ligands. nih.gov

Other molecules with features similar to the 6-methoxy group have also been studied. For example, 6-methoxyequol, a phytoestrogen metabolite, was found to inhibit both VEGF- and FGF-2-induced proliferation of endothelial cells. nih.gov Its mechanism involves the targeted inhibition of the phosphorylation of MEK1/2 and its downstream substrate ERK1/2, which are key components of the mitogenic MAPK signaling pathway that drives cell proliferation. nih.gov This suggests that molecules containing a methoxy group on a cyclic scaffold can interfere with crucial pro-angiogenic signaling cascades.

Advanced Research Applications and Future Directions for 6 Methoxy 1,2,3,4 Tetrahydroquinolin 4 Ol

Utility as Precursors for Complex Heterocyclic Natural Product Synthesis

The 1,2,3,4-tetrahydroquinoline (B108954) framework is a foundational building block in the synthesis of numerous natural products, particularly alkaloids. nih.gov The strategic placement of the methoxy (B1213986) group at the 6-position and the hydroxyl group at the 4-position on the 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol scaffold provides reactive sites for further molecular elaboration. This substitution pattern is crucial for building the complex architectures found in nature.

Researchers have demonstrated the utility of the tetrahydroquinoline core in the synthesis of valuable nitrogen-containing heterocycles. acs.org For instance, synthetic strategies involving this scaffold have been successfully applied to the total synthesis of alkaloids like norangustureine. acs.org The inherent chirality of the 4-ol position can be exploited to guide enantioselective syntheses, a critical aspect of creating biologically active natural products. Furthermore, the 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) moiety has been incorporated as a key structural component in the synthesis of complex, conformationally restricted analogs of biologically active compounds, highlighting its role as a versatile precursor. nih.govcore.ac.uk The synthesis of such complex molecules often relies on multi-step reaction sequences where the tetrahydroquinoline derivative serves as a pivotal intermediate. acs.org

Development of Chemical Probes for Biological Target Validation

Chemical probes are indispensable small-molecule tools used to interrogate protein function and validate biological targets in their native cellular environment. nih.govnih.govresearchgate.net A high-quality chemical probe must exhibit potent and selective binding to its intended target and demonstrate engagement in cellular assays. researchgate.net The this compound scaffold is an attractive starting point for the development of such probes.

The tetrahydroquinoline core has been identified as a privileged structure for interacting with specific biological targets. For example, a functionalized tetrahydroquinoline core has been used as a "BET motif" which, when combined with other pharmacophores like a hydroxamic acid, can achieve dual pharmacology. rsc.org Such probes are instrumental in chemoproteomic techniques to gain insights into the interplay of epigenetic mechanisms. rsc.org The development of these tools often involves functionalizing the core scaffold with reporter tags or reactive groups that enable target visualization, identification, and quantification through methods like activity-based protein profiling (ABPP). rsc.org The structural and chemical properties of this compound allow for the strategic addition of these functionalities, paving the way for the creation of sophisticated probes to validate novel drug targets. nih.gov

Integration into Fragment-Based Drug Discovery Research Methodologies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. researchoutreach.orgbrown.edu This approach utilizes small, low-molecular-weight molecules, or "fragments" (typically <300 Da), as starting points for drug design. researchgate.net The this compound scaffold possesses ideal characteristics for a fragment library. Its rigid, three-dimensional structure and relatively low molecular weight allow it to efficiently explore the chemical space of a protein's binding site. brown.edu

Bicyclic compounds featuring saturated N-heterocycles, such as tetrahydroquinolines, are highly valued in medicinal chemistry for their combination of polar functionality and high Fsp³ content, which provides a defined three-dimensional shape. researchgate.net This complexity is a desirable trait for fragments, as it can offer opportunities not provided by flatter, 2D fragments. researchgate.net The tetrahydroquinoline scaffold provides multiple vectors for synthetic elaboration, allowing a fragment hit to be grown into a more potent, drug-like molecule. researchgate.netrsc.org Research has shown that tetrahydroquinoline derivatives can serve as fragments for developing potent inhibitors against challenging targets like lysine-specific demethylase 1 (LSD1). mdpi.com The FBDD approach, leveraging scaffolds like this compound, has proven effective against targets long considered "undruggable." brown.edu

Prospects for Rational Design of Novel Chemical Entities Based on the this compound Core

The this compound core serves as a "privileged scaffold," a molecular framework that can bind to multiple, distinct biological targets. This versatility makes it an excellent foundation for the rational design of novel chemical entities. Modern drug design increasingly relies on computational and structural biology methods to create molecules with tailored activities.

One powerful approach is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. mdpi.com In a study targeting Lysine-specific demethylase 1 (LSD1), researchers developed CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) models based on a series of tetrahydroquinoline inhibitors. mdpi.com These models provided detailed insights into how steric, electrostatic, and hydrophobic fields influence binding, enabling the rational design of novel derivatives with significantly enhanced potency. mdpi.com

Furthermore, the 6-methoxy-tetrahydroquinoline moiety has been strategically incorporated into hybrid molecules to create single agents with multiple pharmacological actions. nih.govcore.ac.uk For example, it has been used to design compounds that act as both microtubule targeting agents and angiokinase inhibitors. nih.gov Structural biology plays a key role in this process. X-ray crystal structures of related compounds bound to their targets, such as tubulin, provide crucial insights into molecular interactions, guiding the future structure-guided synthesis of more efficient derivatives. nih.gov

Interactive Table 1: Examples of Rational Drug Design Based on the Tetrahydroquinoline Scaffold

| Compound Class / Derivative | Therapeutic Target(s) | Design Strategy | Key Findings | Reference(s) |

| Tetrahydroquinoline Derivatives | Lysine-specific demethylase 1 (LSD1) | 3D-QSAR (CoMFA/CoMSIA) modeling | Models guided the design of new derivatives with higher predicted activity and improved binding scores. | mdpi.com |

| Pyrrolo[3,2-d]pyrimidines | VEGFR-2, Tubulin | Hybrid design, conformational restriction | Incorporation of the 6-methoxy-tetrahydroquinoline moiety created single molecules with potent dual inhibitory activity. | nih.gov |

| Pyrimidine Fused Heterocycles | Tubulin (Colchicine Site) | Structural modification of known inhibitors | The 6-methoxy-tetrahydroquinoline part provided key hydrophobic interactions, enhancing potency against melanoma cell lines. | nih.gov |

| Pyrrolo[3,2-d]pyrimidines | Receptor Tyrosine Kinases (RTKs) | Merging pharmacophores | Designed multiple ligands by combining structural elements to target multiple biological pathways involved in angiogenesis. | core.ac.uk |

Emerging Methodologies for Green Chemistry Applications in Tetrahydroquinoline Synthesis

The synthesis of tetrahydroquinolines is an area of active research, with a growing emphasis on developing environmentally benign and efficient "green" methodologies. researchgate.net These emerging techniques aim to improve atom economy, reduce waste, and utilize milder reaction conditions compared to traditional methods.

Several innovative strategies have been reported for the synthesis of the tetrahydroquinoline core:

Borrowing Hydrogen (BH) Catalysis : This atom-economical method uses a manganese(I) pincer complex to catalyze the reaction between 2-aminobenzyl alcohols and secondary alcohols. nih.govacs.org The process forms C-C and C-N bonds in a one-pot cascade, with water as the only byproduct, and requires no external reducing agents. nih.govacs.org

Electrochemical Synthesis : A method for selectively synthesizing tetrahydroquinoline derivatives at room temperature involves the electrochemical hydrocyanomethylation of quinolines. rsc.org This technique uses acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor, featuring mild conditions and high efficiency. rsc.org

Ionic Liquid Catalysis : The use of an ionic liquid as a recyclable catalyst under ultrasound irradiation represents another green approach. researchgate.net This method proceeds with high yields in short reaction times and is considered environmentally benign. researchgate.net

These sustainable approaches not only make the synthesis of this compound and related structures more efficient and cost-effective but also align with the principles of green chemistry, reducing the environmental impact of pharmaceutical and chemical manufacturing.

Interactive Table 2: Green Synthesis Methodologies for Tetrahydroquinolines

| Methodology | Catalyst / Reagents | Key Advantages | Reference(s) |

| Borrowing Hydrogen (BH) | Manganese(I) PN³ pincer complex | Atom-economical, water is the only byproduct, one-pot reaction, no external reducing agents. | nih.govacs.org |

| Electrochemical Synthesis | Acetonitrile (as H-source and reagent) | Mild conditions (room temperature), high efficiency, good functional group tolerance. | rsc.org |

| Biomimetic Reduction | Ruthenium complex, Chiral Phosphoric Acid | High synthetic efficiency, one-pot cascade, produces chiral compounds from readily available starting materials. | |

| Ionic Liquid Catalysis | Ionic Liquid (recyclable) | Environmentally benign, high yields, short reaction times, catalyst can be recycled. | researchgate.net |

Q & A

Basic Research Questions

Q. How can synthetic routes for 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol be optimized to improve yield and purity?

- Methodology :

- Cyclization reactions using substituted anilines and ketones (e.g., 2-methylaniline derivatives) under acidic or catalytic conditions are common .

- Refluxing in polar aprotic solvents (e.g., THF) with reducing agents like LiAlH₄ enhances intermediate stability .

- Purification via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate gradients) resolves stereoisomeric impurities .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | >85% conversion |

| Catalyst | H₂SO₄ (0.5–1.0 eq) | Reduces side products |

| Solvent | THF or DCM | Stabilizes intermediates |

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : Assign stereochemistry using coupling constants (e.g., ) and NOE correlations to distinguish cis/trans isomers .

- X-ray Crystallography : Resolve boat/chair conformations of the tetrahydroquinoline ring (e.g., C–O bond length: 1.72 Å; hydrogen-bonding networks) .

- High-Resolution MS : Confirm molecular formula (C₁₀H₁₃NO₂) and isotopic patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Mechanistic Probes : Competitive binding assays with radiolabeled ligands (e.g., serotonin receptors) to assess neurotransmitter interactions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodology :

- Microbiological Transformations : Use Aspergillus niger to enantioselectively oxidize intermediates (e.g., cis/trans isomer resolution) .

- Chiral Catalysts : Employ tert-butanesulfinamide derivatives to induce asymmetry in reductive amination steps (e.g., 35% enantiomeric excess) .

- Key Findings :

| Stereoisomer | Biological Activity (IC₅₀, µM) |

|---|---|

| cis-4-OH | 12.5 (Anticancer) |

| trans-4-OH | >50 (Inactive) |

Q. What computational strategies predict reactivity and binding modes?

- Methodology :

- DFT Calculations : Optimize transition states for cyclization steps (e.g., ΔG‡ = 28.5 kcal/mol) .

- Molecular Docking : Simulate interactions with CYP450 enzymes (Glide SP scoring) to predict metabolic stability .

- Software : Gaussian 16 (DFT), AutoDock Vina (docking), PyMol (visualization).

Q. How can contradictory bioactivity data between analogs be resolved?

- Methodology :

- SAR Studies : Compare substituent effects (e.g., methoxy vs. methyl groups at C6) on potency .

- Meta-Analysis : Aggregate datasets from PubChem and ChEMBL to identify outliers or assay-specific artifacts.

- Example :

| Compound | MIC (µg/mL) | IC₅₀ (µM) |

|---|---|---|

| 6-Methoxy-4-OH (target) | 1.5 | 12.5 |

| 6-Ethoxy-4-OH (analog) | 3.2 | 28.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.